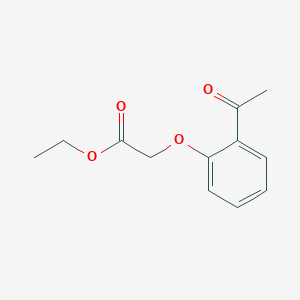
Ethyl 2-(2-acetylphenoxy)acetate
Overview
Description
Ethyl 2-(2-acetylphenoxy)acetate is a unique chemical compound with the linear formula C12H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H14O4 . The molecule has a molecular weight of 222.24 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H14O4 and a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Polymer Synthesis and Green Chemistry
Ethyl acetate is utilized in polymer synthesis, specifically for the polymerization of 2-ethyl-2-oxazoline in ethyl acetate, as a green solvent. This process is significant for pharmaceutical compliance and has a lower environmental burden compared to traditional solvents like acetonitrile and chlorobenzene (Vergaelen et al., 2020).
Corrosion Inhibition
In the field of corrosion inhibition, compounds related to ethyl 2-(2-acetylphenoxy)acetate, such as certain quinoxalines, have been studied for their efficacy in protecting metals like copper in acidic environments. Quantum chemical calculations support their potential use as corrosion inhibitors (Zarrouk et al., 2014).
Spectroscopy and Pharmaceutical Analysis
The compound has been analyzed using FT-IR and FT-Raman spectral investigation, with a focus on its pharmaceutical potential. Computational methods like DFT calculations have been used to understand its vibrational properties and electronic structure, indicating its possible pharmaceutical activity (Amalanathan et al., 2015).
Microbial Production
Research into the microbial production of ethyl acetate, a short-chain ester, highlights its importance in food, beverage, and solvent industries. The development of sustainable microbial conversion processes for ethyl acetate, replacing traditional energy-intensive methods, is a notable application in biotechnology (Zhang et al., 2020).
Chemical Synthesis
Ethyl acetate is involved in novel chemical synthesis processes, such as the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlighting its role in the synthesis of pharmaceutical compounds (Herold et al., 2000).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-acetylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-7-5-4-6-10(11)9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZNLVUZCFMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)
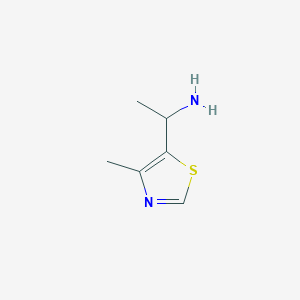
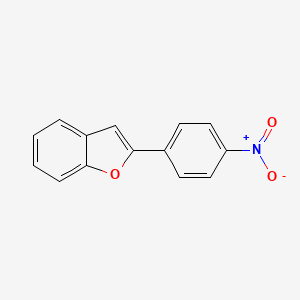
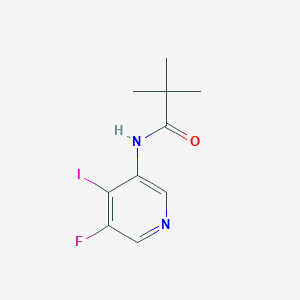
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)


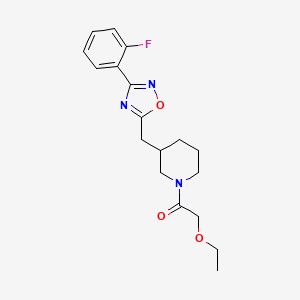
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)